molecular formula C26H33N3O7S2 B2554209 ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-76-3

ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2554209
CAS RN: 398999-76-3
M. Wt: 563.68
InChI Key: LCIOJRYWTADKMA-UHFFFAOYSA-N
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Description

The compound “ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups, including an ethoxycarbonyl group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure was synthesized by the reaction of ethyl (E)-2- ((5- (4-methoxyphenyl)-2-oxofuran-3 (2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate with potassium tert-butoxide .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, it was found that similar compounds underwent intramolecular cyclization to give substituted ethyl 4- (4-chlorophenyl)-2- { [2-oxofuran-3 (2 H )-ylidene]-amino}thiophene-3-carboxylates .

Scientific Research Applications

Antinociceptive Activity

Antinociceptive agents are substances that reduce pain perception. Research has shown that our compound demonstrates pronounced antinociceptive activity. It effectively alleviates pain, making it a potential candidate for pain management. Moreover, its low toxicity profile enhances its appeal for therapeutic use .

Intramolecular Cyclization

The compound undergoes intramolecular cyclization, leading to the formation of substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. This cyclization process is significant for understanding the compound’s reactivity and potential applications .

Toxicology and Safety Assessment

Detailed toxicological studies are essential to evaluate its safety profile. Investigating potential adverse effects and establishing safe dosage ranges are critical steps before clinical trials.

properties

IUPAC Name

ethyl 4-[4-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-3-35-25(31)22-20-8-6-5-7-9-21(20)37-24(22)27-23(30)18-10-12-19(13-11-18)38(33,34)29-16-14-28(15-17-29)26(32)36-4-2/h10-13H,3-9,14-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIOJRYWTADKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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